molecular formula C10H7NO2 B1599781 3-Phenylisoxazole-5-carbaldehyde CAS No. 72418-40-7

3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781
CAS No.: 72418-40-7
M. Wt: 173.17 g/mol
InChI Key: SZXMDUKWIYIKKS-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-carbaldehyde is an organic compound with the molecular formula C10H7NO2 It is a derivative of isoxazole, characterized by a phenyl group attached to the isoxazole ring at the 3-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenylisoxazole, which is then oxidized to introduce the aldehyde group at the 5-position . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents under controlled temperatures.

Major Products:

    Oxidation: 3-Phenylisoxazole-5-carboxylic acid.

    Reduction: 3-Phenylisoxazole-5-methanol.

    Substitution: Various substituted phenylisoxazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Phenylisoxazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

  • 5-Phenylisoxazole-3-carbaldehyde
  • 5-Methylisoxazole-3-carbaldehyde
  • 3,5-Dimethylisoxazole
  • 1,2-Benzisoxazole

Comparison: Compared to its analogs, it offers distinct advantages in terms of chemical stability and versatility in synthetic applications .

Properties

IUPAC Name

3-phenyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXMDUKWIYIKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463657
Record name 3-PHENYLISOXAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72418-40-7
Record name 3-PHENYLISOXAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-oxazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To (3-phenylisoxazol-5-yl)methanol (0.9 g, 5.1 mmol) in DCM (10 mL) was added pyridinium chlorochromate (PCC) (2.1 g, 10.2 mmol) and the mixture was stirred at room temperature for 2 hours. The reaction was quenched with water, extracted with EtOAc and dried over anhydrous sodium sulfate. The solution was then concentrated under vacuum to give 3-phenylisoxazole-5-carbaldehyde as a light yellow solid (600 mg).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolved in 500 ml of dichloromethane were 29 g (165.7 mmol) of 3-phenyl-5-hydroxymethylisoxazole prepared in Example 28 and 80 g of "Florisil" (trade mark), followed by the addition of 74 g (342.6 mmol) of pyridinium chlorochromate. They were reacted for 7 hours at room temperature. After an insoluble material was filtered off, the filtrate was added into water and then extracted with dichloromethane. After the solvent was distilled off, the residue was purified by silica gel chromatography (eluent: chloroform) so that 3-phenylisoxazole-5-aldehyde was obtained as crystals.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of (3-phenylisoxazol-5-yl) methanol (10.0 g) and 2-iodoxybenzoic acid (24.0 g) in ethyl acetate (350 mL) was refluxed overnight. The mixture was cooled to room temperature, filtered and concentrated. The resulting solids were triturated (hexane:diethyl ether=1:1) to obtain the title compound (8.22 g) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylisoxazole-5-carbaldehyde
Reactant of Route 2
3-Phenylisoxazole-5-carbaldehyde

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